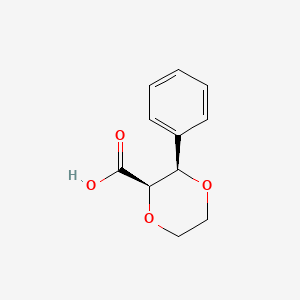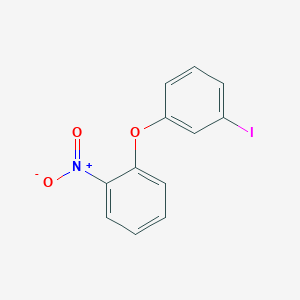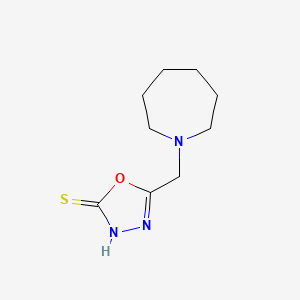![molecular formula C12H23N5O B2899707 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 2101198-16-5](/img/structure/B2899707.png)
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as DEAE-PEG-5K-Pyrazole, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole acts as a hydrophilic spacer that can be conjugated with other molecules. Its mechanism of action varies depending on the molecule it is conjugated with. In drug delivery, it improves the pharmacokinetics and biodistribution of the drug by increasing its circulation time and reducing its clearance. In gene therapy, it improves the transfection efficiency of the therapeutic gene by protecting it from degradation and facilitating its entry into the target cells. In protein purification, it improves the solubility and stability of the protein by shielding its hydrophobic regions and preventing its aggregation.
Biochemical and Physiological Effects:
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to have low toxicity and immunogenicity in vitro and in vivo. It does not induce an immune response or cause cell death at concentrations commonly used in scientific research. However, its long-term effects on the body are still unknown and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several advantages for lab experiments, including its ability to improve the solubility, stability, and bioavailability of molecules. It is also easy to conjugate with other molecules and can be customized to suit specific experimental needs. However, its high cost and limited availability may limit its use in certain experiments.
Direcciones Futuras
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has several potential future directions for scientific research. In drug delivery, it could be further studied for its ability to enhance the efficacy and reduce the toxicity of other drugs. In gene therapy, it could be explored for its potential to improve the delivery of therapeutic genes to specific tissues and organs. In protein purification, it could be investigated for its ability to improve the solubility and stability of membrane proteins and other difficult-to-purify proteins. Overall, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has a promising future in various scientific fields and warrants further investigation.
Métodos De Síntesis
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole can be synthesized through a three-step process involving the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with diethylaminoethyl chloride hydrochloride, followed by the addition of sodium hydride and finally, the reaction with polyethylene glycol monomethyl ether. The resulting compound is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been studied for its potential use in various scientific fields, including drug delivery, gene therapy, and protein purification. Its unique structure allows it to be conjugated with other molecules, such as proteins and nucleic acids, to improve their stability, solubility, and bioavailability. In drug delivery, 3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamidePyrazole has been shown to enhance the efficacy and reduce the toxicity of anticancer drugs. In gene therapy, it has been used to improve the delivery of therapeutic genes to target cells. In protein purification, it has been used to improve the solubility and stability of proteins, thus facilitating their purification and characterization.
Propiedades
IUPAC Name |
5-amino-N-[2-(diethylamino)ethyl]-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-16(5-2)8-7-14-12(18)10-9-11(13)15-17(10)6-3/h9H,4-8H2,1-3H3,(H2,13,15)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOXWJOEACZCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2899624.png)

![2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2899629.png)


![N1-(3,4-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2899635.png)
![Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)



![N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2899642.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2899646.png)
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2899647.png)
